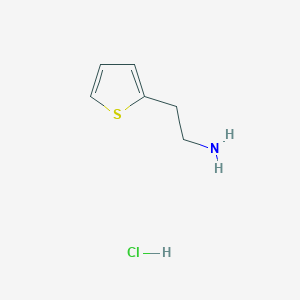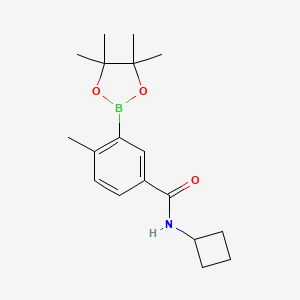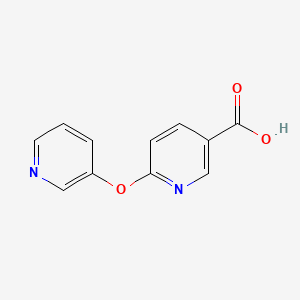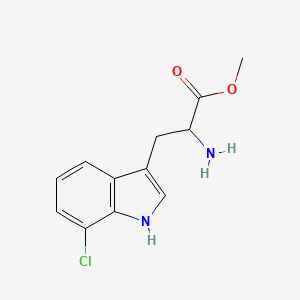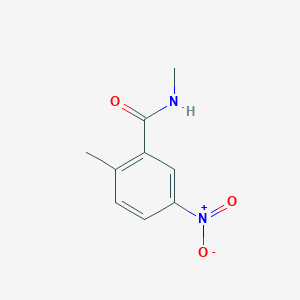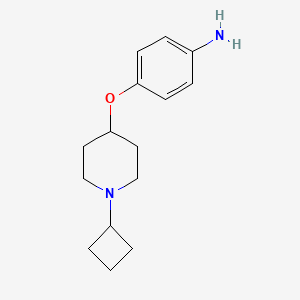
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline
説明
“4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C15H22N2O . It has a molecular weight of 246.35 and is also known as ABP-700. It is developed by AcelRx Pharmaceuticals for use as an analgesic agent for the management of moderate-to-severe acute pain.
Molecular Structure Analysis
The IUPAC name for this compound is “4-((1-cyclobutylpiperidin-4-yl)oxy)aniline” and its InChI code is "1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2" . This indicates the presence of a cyclobutyl group, a piperidine ring, and an aniline group in the molecule.It is recommended to be stored at 0-8 °C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
科学的研究の応用
Synthesis and Characterization
Metabolite Synthesis : Kenny et al. (2004) described the synthesis of aniline derivatives as part of a study on the metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. This research contributes to understanding the metabolic pathways and potential toxicological effects of such drugs (Kenny et al., 2004).
Novel Bioactive Compounds : Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs starting from an aniline derivative. These compounds were evaluated for antitumor activity, highlighting the role of aniline derivatives in developing new cancer therapies (Maftei et al., 2013).
Electroluminescence Applications : Vezzu et al. (2010) explored the synthesis and application of highly luminescent platinum complexes involving aniline derivatives. Such materials have potential use in organic light-emitting diodes (OLEDs) and other electroluminescent technologies (Vezzu et al., 2010).
Organic Electroluminescent Materials : Doi et al. (2003) developed a novel class of emitting amorphous molecular materials incorporating aniline derivatives. These materials show promise for use in organic electroluminescent devices due to their color-tunable emitting properties (Doi et al., 2003).
Biological and Medical Research
Antidiabetic, Anti-inflammatory, and Anticancer Activities : Kavitha et al. (2016) investigated a series of aniline derivatives for their potential antidiabetic, anti-inflammatory, and anticancer activities. Such research contributes to the development of new therapeutic agents (Kavitha et al., 2016).
Bimodal Imaging Nanoagents : Cavalli et al. (2012) used aniline-catalyzed oxime chemistry to conjugate cell penetrating peptides to nanoparticles, demonstrating enhanced internalization into cells. This technique is significant for biomedical imaging and drug delivery applications (Cavalli et al., 2012).
Antimicrobial Activity : Habib et al. (2013) synthesized novel quinazolinone derivatives from aniline and evaluated their antimicrobial activities. This research is relevant to the development of new antibiotics (Habib et al., 2013).
Material Science and Chemistry
Electrochromic Materials : Li et al. (2017) designed and synthesized new donor–acceptor systems using aniline derivatives for electrochromic applications. These materials are suitable for use in devices operating in the near-infrared region (Li et al., 2017).
Novel Polymer Synthesis : Shahhosseini et al. (2016) synthesized and characterized a novel polymer based on an aniline derivative, demonstrating its application as a counter electrode in dye-sensitized solar cells (Shahhosseini et al., 2016).
特性
IUPAC Name |
4-(1-cyclobutylpiperidin-4-yl)oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDBHBPTICGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B3159393.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propyl)amine](/img/structure/B3159400.png)
![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B3159406.png)
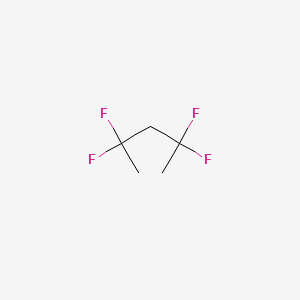

![5-[(4-Methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B3159436.png)
